Kabiramide C
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Overview
Description
Kabiramide C is a natural product belonging to the class of organic compounds known as diterpene lactones. These compounds are characterized by a macrocyclic lactone ring and are often derived from marine organisms. This compound is particularly notable for its ability to disrupt the actin cytoskeleton, making it a valuable tool in biological research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Kabiramide C involves several complex steps, including the formation of a macrocyclic lactone ring. One approach to synthesizing this compound involves the use of a WH2 consensus actin-binding motif, which enhances its ability to disrupt the actin cytoskeleton . The synthetic route typically includes the following steps:
- Formation of the macrocyclic lactone ring.
- Introduction of the WH2 consensus actin-binding motif.
- Purification and characterization of the final product.
Industrial Production Methods
Industrial production of this compound is challenging due to its complex structure and the need for precise reaction conditions. Currently, there are no large-scale industrial methods for producing this compound, and it is primarily synthesized in research laboratories for scientific studies .
Chemical Reactions Analysis
Types of Reactions
Kabiramide C undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as potassium permanganate and chromium trioxide.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Substitution reagents: Such as halogens and alkylating agents.
Major Products
Scientific Research Applications
Kabiramide C has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Employed in studies of the actin cytoskeleton and its role in cellular processes.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer research due to its ability to disrupt the actin cytoskeleton.
Industry: Utilized in the development of new materials and compounds with unique properties
Mechanism of Action
Kabiramide C exerts its effects by binding to actin, a protein that forms the cytoskeleton of cells. The binding of this compound to actin disrupts the polymerization of actin filaments, leading to the depolymerization of the actin cytoskeleton. This disruption affects various cellular processes, including cell motility, division, and signaling pathways . The molecular targets of this compound include the actin monomers and the growing ends of actin filaments .
Comparison with Similar Compounds
Kabiramide C is part of a larger group of macrolide compounds that share similar structures and functions. Some of the similar compounds include:
Aplyronine A: Another macrolide that disrupts the actin cytoskeleton.
Reidispongiolide A: A marine toxin with similar actin-binding properties.
Gelsolin: A protein that binds to actin and regulates its polymerization.
Uniqueness of this compound
This compound is unique due to its specific binding affinity for actin and its ability to disrupt the actin cytoskeleton at low concentrations. This makes it a valuable tool for studying the actin cytoskeleton and its role in various cellular processes .
Properties
Molecular Formula |
C48H75N5O14 |
---|---|
Molecular Weight |
946.1 g/mol |
IUPAC Name |
(10R,11S,12S,14R,16S,20S,21R,22S,24E)-16-[(R)-amino(hydroxy)methoxy]-12-hydroxy-20-[(E,2S,3S,7R,8R,9R)-11-[hydroxymethyl(methyl)amino]-2,8-dimethoxy-3,7,9-trimethyl-6-oxoundec-10-enyl]-10,22-dimethoxy-11,14,21-trimethyl-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-18-one |
InChI |
InChI=1S/C48H75N5O14/c1-27-19-33(66-48(49)58)21-43(57)67-41(22-40(60-9)28(2)15-16-37(55)30(4)44(61-10)29(3)17-18-53(7)26-54)32(6)39(59-8)13-12-14-42-50-35(24-63-42)46-52-36(25-65-46)47-51-34(23-64-47)45(62-11)31(5)38(56)20-27/h12,14,17-18,23-25,27-33,38-41,44-45,48,54,56,58H,13,15-16,19-22,26,49H2,1-11H3/b14-12+,18-17+/t27-,28-,29+,30-,31-,32+,33-,38-,39-,40-,41-,44+,45+,48+/m0/s1 |
InChI Key |
XYKNXOJYKRVXBX-ZAUPHERQSA-N |
SMILES |
CC1CC(CC(=O)OC(C(C(CC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C(C(C(C1)O)C)OC)OC)C)CC(C(C)CCC(=O)C(C)C(C(C)C=CN(C)CO)OC)OC)OC(N)O |
Isomeric SMILES |
C[C@H]1C[C@@H](CC(=O)O[C@H]([C@@H]([C@H](C/C=C/C2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)[C@@H]([C@H]([C@H](C1)O)C)OC)OC)C)C[C@@H]([C@@H](C)CCC(=O)[C@H](C)[C@@H]([C@H](C)/C=C/N(C)CO)OC)OC)O[C@H](N)O |
Canonical SMILES |
CC1CC(CC(=O)OC(C(C(CC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C(C(C(C1)O)C)OC)OC)C)CC(C(C)CCC(=O)C(C)C(C(C)C=CN(C)CO)OC)OC)OC(N)O |
Synonyms |
kabiramide C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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